Merck SIP Agonist

概要

説明

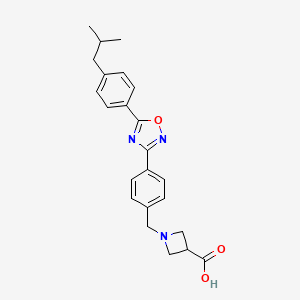

CAY10734は、1-[[4-[5-[4-(2-メチルプロピル)フェニル]-1,2,4-オキサジアゾール-3-イル]フェニル]メチル]-3-アゼチジンカルボン酸という正式名称を持つ化学化合物です。 これはスフィンゴシン1-リン酸受容体1(S1P1)のアゴニストであり、分子式はC23H25N3O3です 。 この化合物は、主に科学研究、特に免疫学や炎症の分野で使用されています .

準備方法

CAY10734の合成には、オキサジアゾール環の調製から始まる複数の段階が含まれます。合成経路には一般的に以下の段階が含まれます。

オキサジアゾール環の形成: これは、ヒドラジドとアシルクロリドを反応させてオキサジアゾール環を形成することを含みます。

フェニル基の付加: 次に、オキサジアゾール環をフェニル基と反応させて目的の構造を形成します。

アゼチジン環の形成: 最終段階では、環化反応によってアゼチジン環が形成されます

化学反応の分析

CAY10734は、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は、特にアゼチジン環で酸化反応を起こす可能性があります。

還元: オキサジアゾール環で還元反応が起こる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々なハロゲン化剤などがあります 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

CAY10734は、科学研究において幅広い用途があります。

科学的研究の応用

CAY10734 has a wide range of applications in scientific research:

Immunology: It is used to study the role of sphingosine-1-phosphate receptors in immune cell signaling and function.

Inflammation: Researchers use this compound to investigate the mechanisms of inflammation and potential therapeutic targets.

Pharmacology: CAY10734 is used to study the pharmacological effects of sphingosine-1-phosphate receptor agonists.

Drug Development: It serves as a lead compound for the development of new drugs targeting sphingosine-1-phosphate receptors.

作用機序

CAY10734は、スフィンゴシン1-リン酸受容体1(S1P1)に高親和性(IC50 = 0.6 nM)で結合することによって効果を発揮します 。 この結合は、S1P1の活性化につながり、これは免疫細胞のトラフィックと血管の完全性を伴う下流のシグナル伝達経路をトリガーします 。 この化合物は、他のスフィンゴシン1-リン酸受容体よりもS1P1に選択的に結合するため、S1P1特異的シグナル伝達を研究するための貴重なツールとなっています .

類似の化合物との比較

CAY10734は、他のスフィンゴシン1-リン酸受容体と比較して、スフィンゴシン1-リン酸受容体1(S1P1)に対する高い選択性を持っている点でユニークです 。類似の化合物には、以下のようなものがあります。

フィンゴリモド: 多発性硬化症の治療に使用される別のS1P1受容体アゴニスト.

類似化合物との比較

CAY10734 is unique in its high selectivity for sphingosine-1-phosphate receptor 1 (S1P1) compared to other sphingosine-1-phosphate receptors . Similar compounds include:

Fingolimod: Another S1P1 receptor agonist used in the treatment of multiple sclerosis.

Siponimod: A selective S1P1 and S1P5 receptor agonist used for treating multiple sclerosis.

Ozanimod: A selective S1P1 and S1P5 receptor agonist used for treating relapsing forms of multiple sclerosis.

CAY10734’s exceptional selectivity for S1P1 over other receptors makes it particularly useful for research focused on S1P1-specific pathways .

生物活性

The Merck SIP Agonist, a sphingosine-1-phosphate (S1P) receptor modulator, has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and other inflammatory conditions. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Overview of Sphingosine-1-Phosphate Receptors

S1P receptors play crucial roles in various physiological processes, including lymphocyte migration, vascular integrity, and neuroprotection. The this compound specifically targets S1P receptors 1 and 5, which are implicated in the modulation of immune responses and the maintenance of central nervous system (CNS) homeostasis.

The mechanism by which S1P agonists exert their effects involves:

- Receptor Activation : Binding to S1P receptors leads to internalization of the receptor-ligand complex, effectively reducing lymphocyte egress from lymphoid tissues into circulation.

- Immunomodulation : This action limits the infiltration of immune cells into tissues, thereby attenuating inflammatory responses associated with autoimmune diseases like multiple sclerosis (MS) and ulcerative colitis (UC) .

Efficacy in Clinical Trials

Several studies have demonstrated the efficacy of this compound in clinical settings:

- Multiple Sclerosis : Clinical trials have shown that S1P modulators significantly reduce relapse rates in MS patients. For instance, fingolimod (a related compound) was shown to decrease annualized relapse rates by approximately 50% compared to placebo .

- Ulcerative Colitis : In phase 2 trials, patients treated with ozanimod (another S1P modulator) achieved clinical remission at higher rates than those receiving placebo .

Table 1: Clinical Trial Outcomes for S1P Modulators

| Study Type | Condition | Treatment | Outcome Measure | Results |

|---|---|---|---|---|

| Phase 3 | Multiple Sclerosis | Fingolimod | Annualized relapse rate | 50% reduction vs placebo |

| Phase 2 | Ulcerative Colitis | Ozanimod | Clinical remission | 26% vs 6% in placebo group |

| Phase 3 | Ulcerative Colitis | Ponesimod | Clinical remission | Similar efficacy as teriflunomide |

Case Studies

Case Study 1: Efficacy in MS Patients

A cohort study involving MS patients treated with fingolimod showed significant reductions in MRI lesions and improved neurological function over a two-year period. The study highlighted the importance of receptor selectivity in minimizing adverse effects while maximizing therapeutic benefits.

Case Study 2: Safety Profile in UC

In a double-blind trial assessing ozanimod for UC, the incidence of serious adverse events was low. The most common side effects included headache and liver enzyme elevation, which were manageable and did not lead to treatment discontinuation .

Research Findings

Recent research has focused on the differential effects of various S1P receptor modulators:

- Fingolimod vs. Ozanimod : While both compounds target S1P receptors, fingolimod is non-selective and affects multiple receptor subtypes, leading to a broader range of side effects. Ozanimod shows greater selectivity for S1P1 and S1P5, potentially offering a better safety profile .

- Direct CNS Effects : Evidence suggests that S1P modulators may exert direct effects on CNS cells such as astrocytes and microglia. For example, fingolimod has been shown to reduce pro-inflammatory cytokine production from microglia, indicating a neuroprotective role .

特性

IUPAC Name |

1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQNRSGKLNMHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439828 | |

| Record name | Merck SIP Agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635701-59-6 | |

| Record name | Merck SIP Agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。